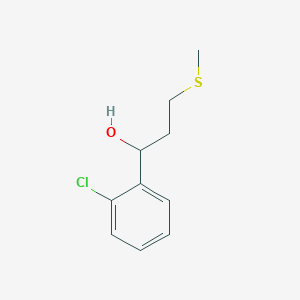

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

説明

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (CAS: 1344243-04-4) is an organic compound with the molecular formula C₁₀H₁₃ClOS and a molecular weight of 216.73 g/mol . Its IUPAC name reflects its structure: a propanol backbone substituted with a 2-chlorophenyl group at position 1 and a methylsulfanyl (SCH₃) group at position 2. The compound is a liquid at room temperature and is available in various purity grades (99%–99.999%) for research and industrial applications, including pharmaceutical intermediates or materials science .

Key identifiers include:

- InChI Key: RQYGYKBFVAZPBR-UHFFFAOYSA-N

- SMILES: CSCCC(C1=CC=CC=C1Cl)O

- PubChem CID: 63900996

- MDL Number: MFCD19602302

特性

IUPAC Name |

1-(2-chlorophenyl)-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOS/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYGYKBFVAZPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylthiol.

Grignard Reaction: The 2-chlorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 1-(2-chlorophenyl)-2-methylpropan-1-ol.

Thioether Formation: The hydroxyl group of the intermediate is then converted to a thioether by reacting with methylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Table 1: Comparison of Key Structural Analogues

Key Observations:

- Substituent Effects: The methylsulfanyl group in the target compound enhances lipophilicity compared to amino or hydroxyl analogues (e.g., ). Bromine or epoxy groups increase molecular weight and reactivity (e.g., ).

- Functional Groups: The presence of -SCH₃ distinguishes the compound from amino (e.g., ) or epoxy derivatives (e.g., ), influencing hydrogen-bonding capacity and metabolic stability.

- Synthetic Utility : Thioether-containing compounds like the target are often intermediates in drug synthesis due to their stability under acidic conditions, unlike brominated analogues, which may participate in nucleophilic substitutions .

Enantiomeric and Chiral Properties

Compounds with propanol backbones, such as 3-(dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol (MW: ~250 g/mol), are often chiral. Capillary electrochromatography studies using cyclodextrins (α, β) reveal that enantiomeric resolution depends on substituent bulkiness and polarity .

Notes

Safety Data: No SDS is publicly available; handle with standard organic compound precautions (gloves, ventilation) .

Enantiomeric Analysis : Cyclodextrin-based methods (e.g., ) are recommended for purity assessment.

Synthetic Optimization : Replace bromine with methylsulfanyl to reduce toxicity and enhance stability, as demonstrated in .

生物活性

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a chlorophenyl group and a methylsulfanyl group attached to a propanol backbone. This unique structure influences its interaction with biological systems, allowing it to modulate various enzymatic and receptor activities.

The biological activity of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol is hypothesized to involve:

- Hydrophobic Interactions : The chlorophenyl group interacts with hydrophobic pockets in proteins.

- Hydrogen Bonding : The methylsulfanyl group can form hydrogen bonds or participate in redox reactions, affecting enzyme and receptor activity.

These interactions may lead to various therapeutic effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research has indicated that derivatives of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol exhibit significant anticancer properties. Notably:

- Cell Proliferation Inhibition : Studies show that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). For instance, a study found that at concentrations as low as 50 µM, the compound significantly inhibited growth and induced apoptosis in MCF-7 cells.

- Mechanism of Action : The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, which is critical for cancer treatment strategies.

Case Study: Anticancer Effects on MCF-7 Cells

| Concentration (µM) | Cell Growth Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| 50 | 30 | 20 |

| 100 | 50 | 40 |

| 200 | 70 | 60 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant antibacterial and antifungal activities. Key findings include:

- Minimum Inhibitory Concentrations (MIC) : Various pathogens were tested, revealing potent inhibitory effects.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Antibacterial |

| Candida albicans | 0.15 | Antifungal |

| Escherichia coli | 0.30 | Antibacterial |

These results suggest potential applications for treating infections caused by these pathogens.

Case Study: Antimicrobial Evaluation

In a study focused on antimicrobial evaluation, several derivatives were tested against common bacterial strains. The most active derivative showed an MIC of 0.22 µg/mL against Staphylococcus epidermidis, demonstrating potent antibacterial activity comparable to standard antibiotics.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。